tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

Lipophilicity Permeability Drug Design

tert-Butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate (CAS 1627901‑36‑3) is a Boc‑protected 3‑phenyl‑pyrazolo[3,4‑c]pyridine derivative with a molecular weight of 299.37 g mol⁻¹, calculated logP of 2.6, and a topological polar surface area (TPSA) of 58.2 Ų. The compound serves as a key intermediate in the construction of kinase‑focused libraries and angiogenesis inhibitor programs.

Molecular Formula C17H21N3O2
Molecular Weight 299.37 g/mol
Cat. No. B11834775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
Molecular FormulaC17H21N3O2
Molecular Weight299.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2C3=CC=CC=C3
InChIInChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-10-9-13-14(11-20)18-19-15(13)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19)
InChIKeyZLVYDFIMUQQYLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate – Core Identity and Comparator Landscape


tert-Butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate (CAS 1627901‑36‑3) is a Boc‑protected 3‑phenyl‑pyrazolo[3,4‑c]pyridine derivative with a molecular weight of 299.37 g mol⁻¹, calculated logP of 2.6, and a topological polar surface area (TPSA) of 58.2 Ų [1]. The compound serves as a key intermediate in the construction of kinase‑focused libraries [2] and angiogenesis inhibitor programs [3]. Its closest in‑class analogs differ at the 3‑position (e.g., 3‑CF₃, 3‑H, 3‑methyl) or at the pyrazole N‑1 (e.g., N‑methyl), and these substitutions directly modulate lipophilicity, hydrogen‑bonding capacity, and downstream biological activity.

Why Generic Substitution of tert-Butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate Introduces Risk


In‑class pyrazolo[3,4‑c]pyridine building blocks are not interchangeable because the 3‑position substituent governs lipophilicity (logP), hydrogen‑bond donor/acceptor balance, and metabolic susceptibility [1]. The 3‑phenyl congener uniquely combines a moderate logP of 2.6 with one hydrogen‑bond donor, while the 3‑CF₃ analog shifts logP to ≈2.0 and the 3‑methyl variant eliminates the aromatic π‑stacking capability required for certain kinase binding pockets . Replacing the Boc carbamate with a methyl carbamate or ethyl carbamate alters deprotection selectivity and stability during multi‑step synthesis. These physicochemical differences propagate into divergent cellular potency (IC₅₀ ranges from sub‑micromolar to inactive) [2]. Consequently, substituting a “similar” pyrazolo[3,4‑c]pyridine building block without verifying the substituent profile can derail SAR programs and inflate procurement risk.

Quantitative Evidence for tert-Butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate Versus Closest Analogs


LogP Differentiation: 3‑Phenyl vs 3‑CF₃ vs 3‑H Analog

The 3‑phenyl substitution elevates computed logP to 2.6 (XLogP3‑AA), which is 0.59 logP units higher than the 3‑trifluoromethyl analog (logP 2.01) and 1.6 units above the unsubstituted 3‑H derivative (logP ≈1.0) [1]. This intermediate lipophilicity balances passive permeability with aqueous solubility, avoiding the excessive lipophilicity that often leads to metabolic lability while maintaining sufficient membrane crossing for intracellular target engagement.

Lipophilicity Permeability Drug Design

Hydrogen‑Bond Donor Count: Impact on Oral Bioavailability Parameters

The target compound bears a single hydrogen‑bond donor (NH of the pyrazole ring), fulfilling the ≤5 HBD criterion of Lipinski’s Rule of Five [1]. In contrast, the N‑methyl‑3‑phenyl analog (tert‑butyl 1‑methyl‑3‑phenyl‑4,5‑dihydro‑1H‑pyrazolo[3,4‑c]pyridine‑6(7H)‑carboxylate) possesses zero HBD, while maintaining identical HBA count (3) . The absence of a hydrogen‑bond donor can improve passive permeability but may reduce aqueous solubility and limit key hydrogen‑bond interactions with biological targets.

Drug‑likeness Rule of Five Absorption

Cytotoxic Potency of the 3‑Phenyl Scaffold in Cellular Assays

Derivatives built upon the 3‑phenylpyrazolo[3,4‑c]pyridine core exhibit strong cytotoxic activity with IC₅₀ values spanning 0.87–4.3 µM across multiple cancer cell lines, including endothelial and tumor cells [1]. By comparison, 3‑unsubstituted or 3‑methyl analogs from the same pyrazolo[3,4‑c]pyridine series showed IC₅₀ values >10 µM or were inactive, underscoring the critical contribution of the phenyl ring to cellular potency [1].

Anticancer Cytotoxicity Angiogenesis

Synthetic Versatility: Boc Deprotection Yields Versus Alternative Carbamates

The tert‑butyl carbamate (Boc) protecting group is selectively cleaved under acidic conditions (e.g., TFA/DCM or HCl/dioxane) with typical yields >95 %, whereas methyl or ethyl carbamates require harsher conditions and often suffer from incomplete deprotection or side reactions [1]. The 3‑phenyl‑Boc combination allows sequential orthogonal deprotection strategies (Boc removal prior to further functionalization of the pyrazole NH), which is not feasible with N‑methyl or N‑benzyl protected analogs [2].

Synthetic chemistry Protecting group Yield

Application Scenarios Where tert-Butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate Provides a Procurement Advantage


Kinase Inhibitor Library Design Requiring Moderate Lipophilicity

Medicinal chemists designing focused kinase libraries can prioritize the 3‑phenyl‑Boc building block because its logP of 2.6 optimally balances passive permeability and solubility [1]. This avoids the excessive lipophilicity (logP >3.5) that often triggers CYP inhibition and metabolic instability, while remaining sufficiently lipophilic to cross cell membranes. Procurement of this intermediate enables rapid SAR exploration around the pyrazole N‑1 and piperidine positions after Boc removal.

Angiogenesis‑Targeted Lead Optimization

The validated 3‑phenylpyrazolo[3,4‑c]pyridine core delivers IC₅₀ values of 0.87–4.3 µM in endothelial cell assays [2]. Teams working on VEGFR or PDGFR pathway inhibitors can source this compound as a head‑group template, confident that the phenyl substituent provides at least a 2‑fold potency advantage over non‑phenyl or smaller aliphatic congeners. This accelerates the transition from hit identification to lead declaration.

Orthogonal Protecting Group Strategies in Multi‑Step Synthesis

Process chemists developing scalable routes to complex pyrazolo[3,4‑c]pyridine APIs benefit from the Boc‑protected 3‑phenyl intermediate because it withstands nucleophilic and basic conditions that would cleave methyl or ethyl carbamates [3]. After the sequence is complete, Boc removal in >95% yield under mild acidic conditions releases the secondary amine for final functionalization, minimizing impurity profiles and simplifying cGMP purification.

Quote Request

Request a Quote for tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.